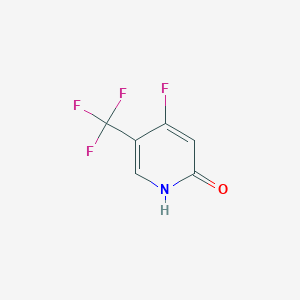

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

4-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIWJALLQLOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

An alternative synthetic route involves assembling the pyridine ring from building blocks that already contain trifluoromethyl groups.

- For example, the cyclization of 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester with ammonia reagents (liquid ammonia or aqueous ammonia) in alcohol solvents (methanol, ethanol, or isopropanol) yields 2-hydroxy-4-trifluoromethylpyridine derivatives.

- This method is advantageous for its relatively mild reaction conditions and convenient post-reaction processing.

- However, some protocols using expensive raw materials (e.g., 4-ethoxy-1,1,1-trifluoro-3-butene-2-ketone) and zinc powder have drawbacks such as low yield and heavy metal waste requiring chromatographic purification.

This synthetic strategy is valuable for producing hydroxy-trifluoromethylpyridines with controlled substitution patterns.

Direct Introduction of Trifluoromethyl Groups Using Active Species

Transition-metal-catalyzed trifluoromethylation has become a powerful method for introducing trifluoromethyl groups into pyridine rings.

- Catalysts based on copper, iron, or other transition metals facilitate substitution reactions of trifluoromethyl active species (e.g., trifluoromethyl copper complexes) with bromo- or iodopyridines.

- This method allows for selective trifluoromethylation under milder conditions compared to traditional halogen exchange methods.

- Recent advances (2011–2019) in transition-metal-catalyzed fluorination and fluoroalkylation have improved the efficiency and scope of these reactions.

While direct trifluoromethylation is promising, it is less commonly applied industrially compared to vapor-phase halogen exchange methods due to cost and scalability considerations.

Vapor-Phase Catalytic Halogenation and Fluorination

Industrial-scale preparation often employs vapor-phase reactions involving transition metal-based catalysts such as iron fluoride.

- Simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C enable one-step synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.

- The molar ratio of chlorine gas and reaction temperature control the number of chlorine atoms introduced.

- Multi-chlorinated by-products are minimized by catalytic hydrogenolysis, converting them back to trifluoromethylpyridine and improving overall yield.

- This method is particularly effective for substrates like 3-picoline and 4-picoline, which can be converted to fluorinated trifluoromethylpyridines including 4-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine.

Hydroxylation and Fluorination Specific to 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

- The hydroxy group at the 2-position is typically introduced via nucleophilic substitution of a fluorine or chlorine substituent on the pyridine ring.

- For example, 2-fluoro-6-trifluoromethylpyridine can be converted to 2-hydroxy-6-trifluoromethylpyridine by reaction with aqueous base under controlled temperature and pH conditions, followed by acidification and isolation of the product with high purity and yield (~91%).

- Similar nucleophilic substitution strategies apply to the 4-fluoro position, enabling selective hydroxylation.

- Reaction conditions often involve careful temperature control (below 10°C during acidification), use of inorganic acids like hydrochloric acid, and phase-transfer catalysts to optimize reaction rates and yields.

Summary Table of Preparation Methods

| Method Category | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chlorine/Fluorine Exchange | Chlorination of methylpyridines, vapor-phase fluorination with iron fluoride catalyst | Industrial scalability, high yield | Multi-chlorinated by-products |

| Pyridine Ring Construction from Building Blocks | Cyclization of trifluoromethylated pentenoic acid esters with ammonia in alcohol solvents | Mild conditions, convenient post-treatment | Expensive raw materials, low yield |

| Transition-Metal-Catalyzed Direct Trifluoromethylation | Use of trifluoromethyl copper complexes with bromo/iodopyridines | Selective, mild conditions | Cost, less industrially applied |

| Vapor-Phase Catalytic Halogenation/Fluorination | Simultaneous chlorination/fluorination at >300°C with iron fluoride catalyst | One-step, efficient industrial process | Requires high temperature, catalyst handling |

| Nucleophilic Hydroxylation of Fluoropyridines | Reaction of fluoro-trifluoromethylpyridines with aqueous base, acidification | High purity, high yield | Requires precise pH and temperature control |

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-fluoro-5-(trifluoromethyl)pyridine-2-one .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine has been explored as a potential drug candidate due to its unique pharmacokinetic properties conferred by the trifluoromethyl group. Research indicates:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, with in vitro studies showing effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Studies have demonstrated that derivatives of this compound induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Agrochemicals

In the field of agrochemicals, this compound serves as a key structural motif in the development of pesticides and herbicides. Its fluorinated structure enhances its biological activity compared to non-fluorinated counterparts. The trifluoromethyl group increases lipophilicity, improving membrane permeability and efficacy against pests .

Material Science

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in synthesizing advanced materials, including:

- Metal-organic frameworks (MOFs) : These materials are important for catalysis and gas storage applications .

- Catalysts : The compound acts as a catalytic ligand in various organic reactions, enhancing regioselectivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine against various pathogens. The compound exhibited potent activity against MRSA, suggesting its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Summary of Biological Activities

The following table summarizes the observed biological activities associated with 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine:

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is largely dependent on its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the electron-withdrawing effects of the fluoro and trifluoromethyl groups, can modulate the compound’s binding affinity to various enzymes and receptors, thereby influencing its biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

Below is a detailed comparison of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Comparative Data

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. This contrasts with 4-Chloro-5-fluoro-2-methylpyridine (), where the methyl group (-CH₃) is electron-donating, reducing reactivity toward electrophiles .

- Hydroxyl vs. This difference may influence solubility and target selectivity in drug candidates .

Pharmacological Relevance

Pyridine derivatives with trifluoromethyl and halogen substituents are prominent in antiparasitic and antifungal agents. identifies pyridine-based inhibitors of CYP51 (e.g., UDO and UDD), where trifluoromethyl groups enhance binding to hydrophobic enzyme pockets.

Actividad Biológica

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a hydroxyl group and a trifluoromethyl moiety, contributes to its lipophilicity and ability to interact with various biological targets.

The molecular formula of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is C_7H_4F_4N_O, and its structural features include:

- Fluoro group at the 4-position.

- Hydroxy group at the 2-position.

- Trifluoromethyl group at the 5-position.

These substituents significantly influence the compound's reactivity and biological activity, enhancing its ability to penetrate biological membranes and interact with molecular targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine exhibits notable antimicrobial activity. Its mechanism is thought to involve disruption of cellular processes through interaction with specific enzymes or receptors. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting a potential use as an antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of pyridine with trifluoromethyl groups exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine have shown promising results in inducing apoptosis in tumor cells, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is influenced by its structural components. The presence of the trifluoromethyl group enhances lipophilicity, which facilitates membrane penetration. SAR studies suggest that modifications in the substituent positions can lead to significant changes in biological activity. For example, variations in fluorine substitution patterns have been linked to differences in potency against microbial and cancer cell lines .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of several pyridine derivatives found that 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Evaluation of Anticancer Effects

In another investigation focusing on anticancer properties, researchers synthesized various derivatives based on the core structure of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine. These derivatives were tested against several cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Data Tables

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.